molecular formula C7H12ClN3O2 B6223488 methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride CAS No. 2763776-22-1

methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride

Cat. No. B6223488
CAS RN: 2763776-22-1
M. Wt: 205.6
InChI Key:
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Description

Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride, otherwise known as MAPP-HCl, is an organic compound that is used in a variety of scientific applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 227.7 g/mol. MAPP-HCl is most commonly used in the synthesis of other compounds, in scientific research applications, and in laboratory experiments.

Scientific Research Applications

MAPP-HCl is used in a variety of scientific research applications. It is used to study the structure and function of enzymes, to study the effects of drugs on cells, and to study the effects of hormones on biological systems. It is also used to study the effects of toxins on cells and to study the effects of environmental pollutants on cells.

Mechanism of Action

MAPP-HCl acts as a competitive inhibitor of enzymes, meaning it binds to the active site of an enzyme and blocks the binding of the substrate. This prevents the enzyme from catalyzing the reaction and reduces the rate of the reaction.
Biochemical and Physiological Effects
MAPP-HCl has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, block the binding of substrates to enzymes, and inhibit the activity of hormones. It has also been shown to inhibit the growth of cells and to cause cell death.

Advantages and Limitations for Lab Experiments

MAPP-HCl has many advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize in large quantities. It is also water-soluble, which makes it easy to use in a variety of experiments. However, it is important to note that MAPP-HCl is a potent inhibitor of enzymes and can have toxic effects on cells, so it should be used with caution.

Future Directions

MAPP-HCl has many potential future directions. It could be used to study the effects of drugs on cells, to study the effects of environmental pollutants on cells, to study the effects of toxins on cells, and to study the effects of hormones on biological systems. It could also be used to study the structure and function of enzymes, to develop new drugs, and to develop new treatments for diseases. Additionally, it could be used to study the effects of aging on cells and to study the effects of stress on cells.

Synthesis Methods

MAPP-HCl is synthesized by combining five-amino-1H-pyrazole-1-carboxylic acid and methyl 2-bromopropanoate in a reaction catalyzed by pyridine. The reaction is conducted in a solvent of dimethylformamide at a temperature of 80-90°C and yields MAPP-HCl as a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride involves the reaction of 5-amino-1H-pyrazole with methyl acrylate followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "5-amino-1H-pyrazole", "Methyl acrylate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 5-amino-1H-pyrazole (1.0 g, 0.01 mol) in 10 mL of diethyl ether.", "Step 2: Add methyl acrylate (1.2 g, 0.01 mol) dropwise to the solution while stirring at room temperature.", "Step 3: Add sodium hydroxide (0.4 g, 0.01 mol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Extract the product with diethyl ether (3 x 10 mL) and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the diethyl ether solution under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in 10 mL of water and add hydrochloric acid (1.0 g, 0.01 mol) dropwise to the solution while stirring at room temperature.", "Step 7: Extract the product with diethyl ether (3 x 10 mL) and dry over anhydrous sodium sulfate.", "Step 8: Concentrate the diethyl ether solution under reduced pressure to obtain the final product as a white solid." ] }

CAS RN

2763776-22-1

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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